N-[3-(methylsulfanyl)phenyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
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Overview
Description
N-[3-(Methylsulfanyl)phenyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring a combination of sulfanyl, acetamide, and pyrazolo[1,5-a]pyrazine groups, confers distinct physicochemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylsulfanyl)phenyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. Here is a generalized synthetic route:
Sulfanylation: Introduction of the methylsulfanyl group onto the phenyl ring through a nucleophilic substitution reaction using methylthiol and an appropriate halogenated precursor.
Pyrazolo[1,5-a]pyrazine Formation: Cyclization reaction involving a naphthyl-substituted precursor with hydrazine derivatives under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine core.
Acetylation: The acetamide moiety is introduced via reaction with acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale processes, including:
Catalysis and high-throughput techniques.
Continuous flow reactors to enhance reaction efficiency and yield.
Stringent purification protocols to ensure the compound's high purity.
Types of Reactions:
Oxidation: Undergoes oxidation at the sulfanyl group, forming sulfoxide or sulfone derivatives.
Reduction: Can be reduced at the acetamide or sulfanyl groups, leading to amine or thiol products, respectively.
Substitution: Electrophilic or nucleophilic substitution at the phenyl or pyrazolo[1,5-a]pyrazine rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or Grignard reagents depending on the desired substituent.
Major Products:
Sulfoxides and sulfones: from oxidation.
Amines and thiols: from reduction.
Halogenated and alkylated: derivatives from substitution reactions.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide finds use in several research domains:
Chemistry: As a reagent for synthesizing more complex organic molecules or studying reaction mechanisms.
Medicine: Investigated for its pharmacological properties, including antimicrobial or anticancer activity.
Industry: Utilized in materials science for developing novel polymers or as an intermediate in the synthesis of functional materials.
Mechanism of Action
The compound's mechanism of action typically involves:
Molecular Interactions: Binding to specific molecular targets, such as enzymes or receptors, influenced by the naphthalene and pyrazolo[1,5-a]pyrazine moieties.
Pathways: Modulation of biochemical pathways, potentially involving signal transduction or metabolic processes.
Comparison with Similar Compounds
N-[3-(methylsulfanyl)phenyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide stands out due to its unique structural features. Similar compounds include:
N-[3-(methylsulfanyl)phenyl]-acetamide: Lacks the pyrazolo[1,5-a]pyrazine group.
2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide: Lacks the methylsulfanylphenyl group.
N-[3-(methoxy)phenyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide: Substitutes the methylsulfanyl group with a methoxy group.
These comparisons highlight the uniqueness of the methylsulfanyl and pyrazolo[1,5-a]pyrazine moieties, conferring distinct physicochemical and biological properties.
Feel free to dive deeper into any section! What intrigues you most about this compound?
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4OS2/c1-31-19-9-5-8-18(14-19)27-24(30)16-32-25-23-15-22(28-29(23)13-12-26-25)21-11-4-7-17-6-2-3-10-20(17)21/h2-15H,16H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPFYXYSLFCYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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